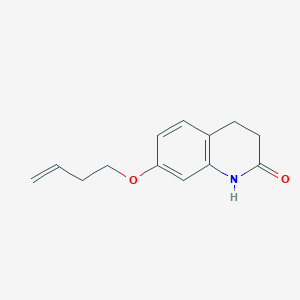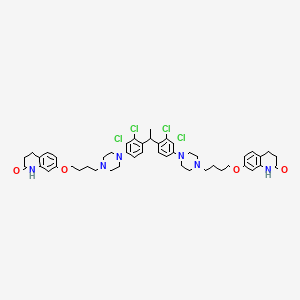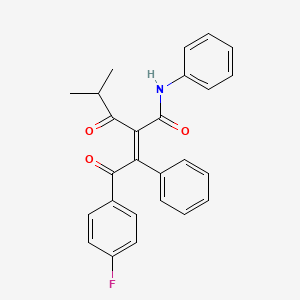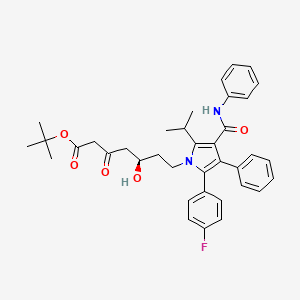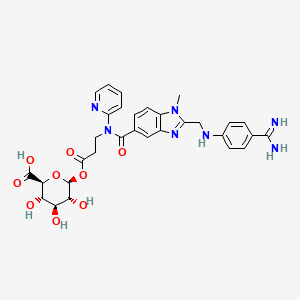
Dabigatran acyl-β-D-glucuronide
Vue d'ensemble
Description
Dabigatran Acyl-β-D-Glucuronide est un métabolite majeur du Dabigatran, un inhibiteur de la thrombine administré par voie orale. Ce composé joue un rôle important dans les effets anticoagulants du Dabigatran, bien qu'il présente un effet inhibiteur plus faible sur la génération de thrombine par rapport à son composé parent . This compound est formé par la glucuronidation du Dabigatran, un processus qui améliore sa solubilité et facilite son excrétion de l'organisme .
Applications De Recherche Scientifique
Dabigatran Acyl-β-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Some of its key applications include:
Pharmacokinetics and Pharmacodynamics Studies: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of Dabigatran.
Anticoagulant Research: this compound is used to investigate the anticoagulant effects of Dabigatran and its metabolites.
Drug Metabolism Studies: The compound is used to study the metabolic pathways of Dabigatran and the role of UGT enzymes in its metabolism.
Mécanisme D'action
Target of Action
Dabigatran acyl-beta-D-glucuronide is an active metabolite of the thrombin inhibitor dabigatran . The primary target of this compound is thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis .
Mode of Action
Dabigatran acyl-beta-D-glucuronide is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . It increases activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . It exhibits a weaker inhibitory effect than that of dabigatran .
Biochemical Pathways
The glucuronidation of dabigatran, catalyzed by human hepatic and intestinal microsomes, results in the formation of dabigatran acyl-beta-D-glucuronide . Three UDP-glucuronosyltransferases (UGTs), namely, UGT1A9, UGT2B7, and UGT2B15, exhibit glucuronidation of dabigatran .
Pharmacokinetics
Dabigatran is administered as the prodrug dabigatran etexilate, which is a substrate of esterases and P-glycoprotein (P-gp). Dabigatran is eliminated via renal excretion but is also a substrate of uridine 5ʹ-diphospho (UDP)-glucuronosyltransferases (UGTs) . Metabolic clearances of dabigatran etexilate and dabigatran were implemented using data on carboxylesterase 1/2 enzymes and UGT subtype 2B15 . In severe renal impairment, the UGT2B15 metabolism and the P-gp transport in the model were reduced to 67% and 65% of the rates in healthy adults .
Result of Action
Both dabigatran and its main metabolite dabigatran acyl-beta-D-glucuronide have established anticoagulant effects . They show inhibitory effects on thrombin generation in a dose-dependent manner, but dabigatran acyl-beta-D-glucuronide exhibits a weaker inhibitory effect than that of dabigatran .
Action Environment
The action of dabigatran acyl-beta-D-glucuronide can be influenced by environmental factors such as the presence of other drugs. For example, drug-drug interaction studies of dabigatran with the P-gp perpetrators rifampin (inducer) and clarithromycin (inhibitor) have been carried out .
Analyse Biochimique
Biochemical Properties
Dabigatran Acyl-beta-D-glucuronide interacts with several enzymes and proteins in the body. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This interaction involves the glucuronidation of the carboxylate moiety of dabigatran .
Cellular Effects
Dabigatran Acyl-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by increasing the activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma .
Molecular Mechanism
The molecular mechanism of Dabigatran Acyl-beta-D-glucuronide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin and impairing the clotting process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dabigatran Acyl-beta-D-glucuronide change over time. It undergoes non-enzymatic acyl-migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides .
Metabolic Pathways
Dabigatran Acyl-beta-D-glucuronide is involved in the metabolic pathway of dabigatran. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Dabigatran Acyl-β-D-Glucuronide implique la glucuronidation du Dabigatran. Cette réaction est catalysée par des enzymes uridine 5'-diphospho-glucuronosyltransférase (UGT), en particulier UGT1A9, UGT2B7 et UGT2B15 . La réaction se produit généralement dans le foie et les intestins, où ces enzymes sont abondamment présentes. Le processus de glucuronidation implique le transfert d'une fraction d'acide glucuronique au groupe carboxyle du Dabigatran, ce qui entraîne la formation de this compound .
Méthodes de production industrielle : La production industrielle du this compound suit des principes similaires aux voies de synthèse. Le processus implique l'utilisation de microsomes hépatiques et intestinaux humains pour catalyser la réaction de glucuronidation. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Dabigatran Acyl-β-D-Glucuronide subit principalement des réactions d'hydrolyse et de transacylation. Ces réactions sont essentielles à son métabolisme et à son excrétion .
Réactifs et conditions courants :
Hydrolyse : Cette réaction implique le clivage de la fraction d'acide glucuronique du this compound, ce qui entraîne la formation de Dabigatran et d'acide glucuronique.
Transacylation : Cette réaction implique le transfert du groupe acyle du this compound à une autre molécule.
Principaux produits formés :
Hydrolyse : Dabigatran et acide glucuronique.
Transacylation : Divers produits acylés en fonction de la molécule acceptrice.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la pharmacologie et de la toxicologie. Parmi ses principales applications, on trouve :
Études de pharmacocinétique et de pharmacodynamique : Les chercheurs utilisent this compound pour étudier la pharmacocinétique et la pharmacodynamique du Dabigatran.
Recherche sur les anticoagulants : this compound est utilisé pour étudier les effets anticoagulants du Dabigatran et de ses métabolites.
Études du métabolisme des médicaments : Le composé est utilisé pour étudier les voies métaboliques du Dabigatran et le rôle des enzymes UGT dans son métabolisme.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la thrombine, une enzyme clé de la cascade de coagulation. La thrombine catalyse la conversion du fibrinogène en fibrine, ce qui conduit à la formation de caillots sanguins. En inhibant la thrombine, this compound empêche la formation de caillots sanguins et réduit le risque d'événements thromboemboliques . Le composé se lie à la thrombine libre et liée aux caillots, ce qui le rend efficace dans divers contextes cliniques .
Comparaison Avec Des Composés Similaires
Dabigatran Acyl-β-D-Glucuronide est unique par rapport à d'autres composés similaires en raison de sa voie de glucuronidation spécifique et de son rôle de métabolite majeur du Dabigatran. Parmi les composés similaires, on trouve :
Rivaroxaban : Un autre inhibiteur direct de la thrombine, mais il ne subit pas de glucuronidation comme le Dabigatran.
Apixaban : Semblable au Rivaroxaban, c'est un inhibiteur direct de la thrombine avec une voie métabolique différente.
Edoxaban : Un autre inhibiteur direct de la thrombine avec un profil métabolique distinct.
Ces composés diffèrent par leurs voies métaboliques, leur pharmacocinétique et leur pharmacodynamique, soulignant l'unicité de this compound dans le contexte de la thérapie anticoagulante .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFDMHIDSUHPI-KWONYSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747409 | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015167-40-4 | |
| Record name | Dabigatran 1-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


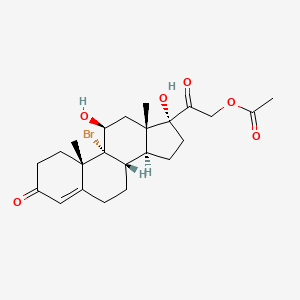
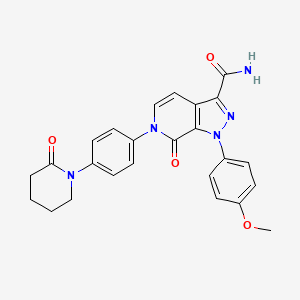
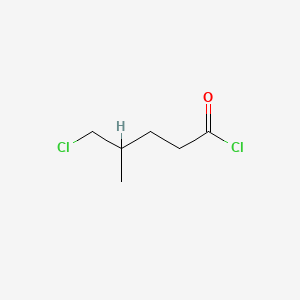
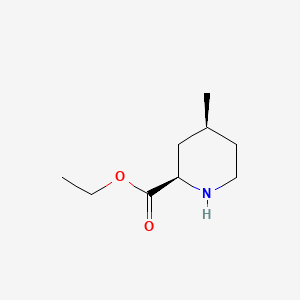
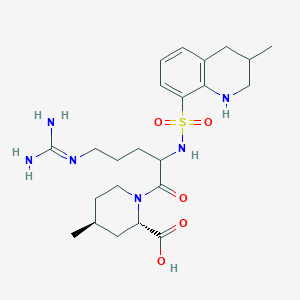
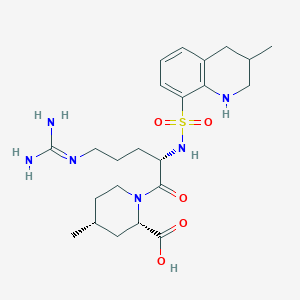
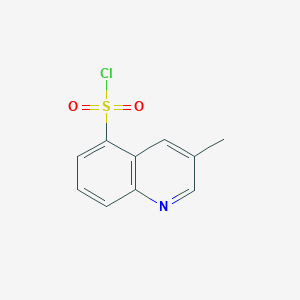
![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)
